molecular formula C17H19N3O3S2 B2855519 ethyl 2-(2-(pyrimidin-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 403844-86-0

ethyl 2-(2-(pyrimidin-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2855519
CAS RN: 403844-86-0
M. Wt: 377.48
InChI Key: VDGNJAPGTIKEAZ-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(2-(pyrimidin-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a type of thiophene derivative . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science, and have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed by techniques such as FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anti-Cancer Research

Thiophene derivatives have been identified as potent anti-cancer agents. The compound’s ability to inhibit kinases and other cancer-related pathways could be crucial in the development of new oncology therapeutics.

Each of these applications represents a unique field of research where the compound could have significant implications. The versatility of thiophene derivatives in medicinal chemistry makes them a valuable scaffold for the design of new drugs with a wide range of pharmacological activities .

Future Directions

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

ethyl 2-(2-pyrimidin-2-ylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-3-23-16(22)13-11-6-4-7-12(11)25-15(13)20-14(21)10(2)24-17-18-8-5-9-19-17/h5,8-10H,3-4,6-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGNJAPGTIKEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(pyrimidin-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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